![molecular formula C17H35ClS B14403418 1-[(Chloromethyl)sulfanyl]hexadecane CAS No. 85489-63-0](/img/structure/B14403418.png)
1-[(Chloromethyl)sulfanyl]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethyl)sulfanyl]hexadecane is an organic compound characterized by a long hydrocarbon chain with a chloromethylsulfanyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(Chloromethyl)sulfanyl]hexadecane can be synthesized through a series of organic reactions. One common method involves the reaction of hexadecane with chloromethyl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Chloromethyl)sulfanyl]hexadecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecyl methyl sulfide.
Substitution: Various substituted hexadecyl sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Chloromethyl)sulfanyl]hexadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Chloromethyl)sulfanyl]hexadecane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- 1-[(Chloromethyl)sulfanyl]-2-methylpropane
- 1-[(Chloromethyl)sulfanyl]-2-methoxyethane
Comparison: 1-[(Chloromethyl)sulfanyl]hexadecane is unique due to its long hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous.
Propriétés
Numéro CAS |
85489-63-0 |
|---|---|
Formule moléculaire |
C17H35ClS |
Poids moléculaire |
307.0 g/mol |
Nom IUPAC |
1-(chloromethylsulfanyl)hexadecane |
InChI |
InChI=1S/C17H35ClS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-17H2,1H3 |
Clé InChI |
OSSAYJJVTLYNES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)

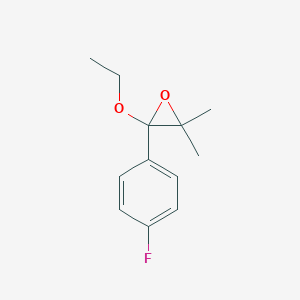




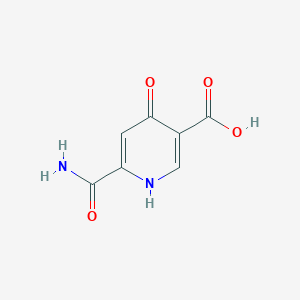

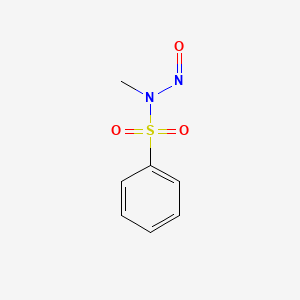
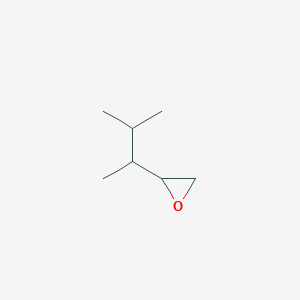
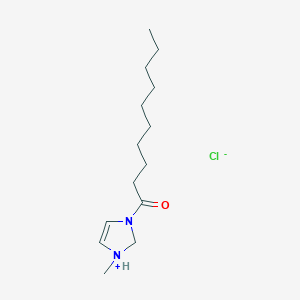
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)
